![molecular formula C12H9BrO3 B2623934 7-Bromo-3-methoxy-2-naphthoic acid CAS No. 123266-62-6](/img/structure/B2623934.png)
7-Bromo-3-methoxy-2-naphthoic acid
Overview
Description
“7-Bromo-3-methoxy-2-naphthoic acid” is an organic compound . It is extensively studied due to its potential applications in different scientific fields.
Molecular Structure Analysis
The molecular formula of “7-Bromo-3-methoxy-2-naphthoic acid” is C12H9BrO3 . The average mass is 281.102 Da, and the monoisotopic mass is 279.973511 Da .Scientific Research Applications
- Dopamine D4 Antagonism : 7-Bromo-3-methoxy-2-naphthoic acid has been investigated for its potential as a dopamine D4 receptor antagonist . Dopamine receptors play crucial roles in neurological disorders, and modulating them can have therapeutic implications.
- Naphthoate Ester Formation : 3-Methoxy-2-naphthol (a precursor to 7-bromo-3-methoxy-2-naphthoic acid) can be used in the synthesis of naphthoate esters . These esters have diverse applications in organic chemistry and materials science.
- N-Hydroxamic Acid Derivatives : 7-Bromo-3-methoxy-2-naphthoic acid is employed in the synthesis of N-[p-(N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid (DAMNHA) . N-hydroxamic acids are valuable tools for studying enzyme inhibition and metalloenzymes.
Medicinal Chemistry and Drug Development
Organic Synthesis
Biochemical Research
Pharmaceuticals and Therapeutics
properties
IUPAC Name |
7-bromo-3-methoxynaphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c1-16-11-6-7-2-3-9(13)4-8(7)5-10(11)12(14)15/h2-6H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAVESQJWNBXDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methoxy-2-naphthoic acid |
Synthesis routes and methods
Procedure details
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